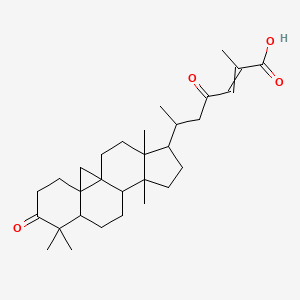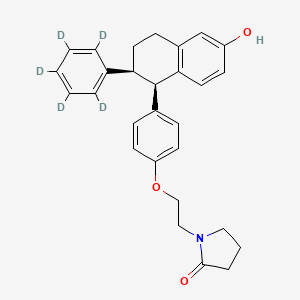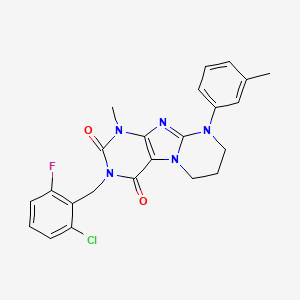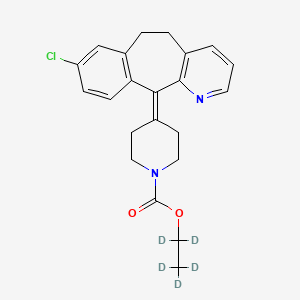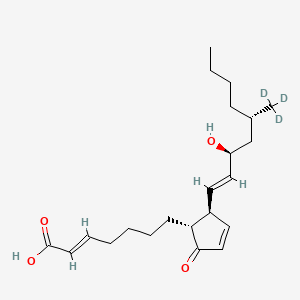
10,11-Dehydroxy Limaprost-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dehydroxy Limaprost-d3 is a synthetic derivative of Limaprost, a prostaglandin E1 analog. This compound is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Its structure is characterized by the presence of dehydroxy groups at the 10th and 11th positions, which may influence its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dehydroxy Limaprost-d3 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydration: Removal of hydroxyl groups to form double bonds.
Isomerization: Conversion of the compound to the desired isomeric form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactions in batch reactors.
Purification: Use of chromatography and crystallization techniques to obtain high-purity product.
Quality Control: Rigorous testing to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: 10,11-Dehydroxy Limaprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction of double bonds using hydrogenation catalysts.
Substitution: Replacement of functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: More oxidized derivatives with additional oxygen-containing groups.
Reduction Products: Saturated compounds with reduced double bonds.
Substitution Products: Compounds with new functional groups replacing original ones.
科学的研究の応用
10,11-Dehydroxy Limaprost-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, particularly in cardiovascular and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 10,11-Dehydroxy Limaprost-d3 involves its interaction with specific molecular targets, such as prostaglandin receptors. It modulates signaling pathways that regulate inflammation, vasodilation, and platelet aggregation. The presence of dehydroxy groups may enhance its binding affinity and selectivity for these targets, leading to distinct pharmacological effects.
類似化合物との比較
Limaprost: The parent compound, a prostaglandin E1 analog.
Misoprostol: Another prostaglandin analog with similar therapeutic applications.
Alprostadil: A prostaglandin E1 analog used in the treatment of erectile dysfunction and other conditions.
Comparison: 10,11-Dehydroxy Limaprost-d3 is unique due to the presence of dehydroxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can result in variations in potency, efficacy, and side effect profiles, making it a valuable compound for comparative studies and drug development.
特性
分子式 |
C22H34O4 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |
InChIキー |
CNNBNXXMENIOCQ-MGMHINSMSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
正規SMILES |
CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




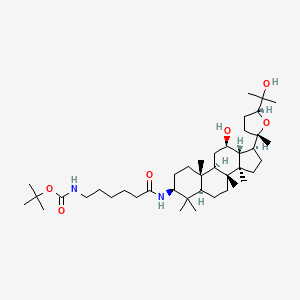
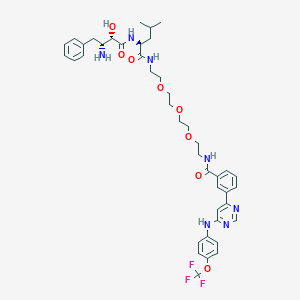

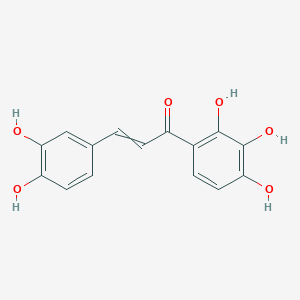
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
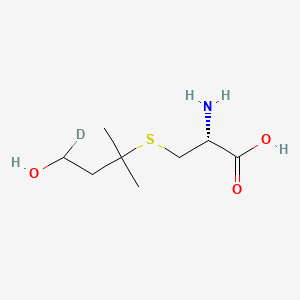
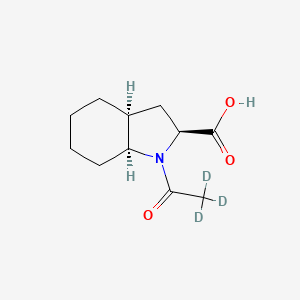
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
